molecular formula C20H23F2NO3 B11434764 Cyclohexylmethyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cyclohexylmethyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11434764
M. Wt: 363.4 g/mol
InChI Key: MALQYNPUPBNWRQ-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that features a cyclohexylmethyl group, a difluorophenyl group, and a tetrahydropyridine ring

Preparation Methods

The synthesis of Cyclohexylmethyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Cyclohexylmethyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals due to its unique structural features.

    Materials Science: Its properties make it suitable for use in the development of new materials with specific characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance its binding affinity to certain enzymes or receptors, while the tetrahydropyridine ring can influence its overall bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyridine derivatives and difluorophenyl-containing molecules. Compared to these, Cyclohexylmethyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate stands out due to its unique combination of structural features, which can result in distinct chemical and biological properties. Some similar compounds include:

    Tetrahydropyridine derivatives: These compounds share the tetrahydropyridine ring but may differ in other substituents.

    Difluorophenyl compounds: These compounds contain the difluorophenyl group but may have different core structures.

Properties

Molecular Formula

C20H23F2NO3

Molecular Weight

363.4 g/mol

IUPAC Name

cyclohexylmethyl 4-(2,3-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C20H23F2NO3/c1-12-18(20(25)26-11-13-6-3-2-4-7-13)15(10-17(24)23-12)14-8-5-9-16(21)19(14)22/h5,8-9,13,15H,2-4,6-7,10-11H2,1H3,(H,23,24)

InChI Key

MALQYNPUPBNWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)F)F)C(=O)OCC3CCCCC3

Origin of Product

United States

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